butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate
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Overview
Description
BUTYL 4-({[(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C26H31N3O3S2 This compound is characterized by its intricate structure, which includes a thiazolidine ring, a diethylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-({[(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the diethylamino group and the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product. The use of automated systems and robotics can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-({[(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
BUTYL 4-({[(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 4-({[(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-({[(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE
- BUTYL 4-({[(5E)-5-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE
Uniqueness
The uniqueness of BUTYL 4-({[(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE lies in its specific structural features, such as the presence of the diethylamino group and the thiazolidine ring
Properties
Molecular Formula |
C26H31N3O3S2 |
---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
butyl 4-[[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C26H31N3O3S2/c1-4-7-16-32-25(31)20-10-12-21(13-11-20)27-18-29-24(30)23(34-26(29)33)17-19-8-14-22(15-9-19)28(5-2)6-3/h8-15,17,27H,4-7,16,18H2,1-3H3/b23-17+ |
InChI Key |
YOQJZKLPUWESRR-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)N(CC)CC)/SC2=S |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)N(CC)CC)SC2=S |
Origin of Product |
United States |
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